tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1420294-82-1
VCID: VC3404224
InChI: InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC12CC2
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

CAS No.: 1420294-82-1

Cat. No.: VC3404224

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate - 1420294-82-1

Specification

CAS No. 1420294-82-1
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate
Standard InChI InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3
Standard InChI Key GEGJXDCDOIUIQG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC12CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12CC2

Introduction

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This structure consists of a seven-membered ring fused to a four-membered ring with a nitrogen atom incorporated into the ring system. The compound's molecular formula is C11H19NO2, and it is known for its applications in organic synthesis and medicinal chemistry due to its interesting structural features and reactivity .

Synthesis Methods

The synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. This process often includes the use of a base and a protecting group such as tert-butyl ester. The reaction conditions are crucial for achieving high yield and selectivity, including low temperatures and specific solvents.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving azetidine derivatives.

  • Cyclization: The key step involves the cyclization of these derivatives under controlled conditions.

  • Protecting Group: The use of a tert-butyl ester as a protecting group is common.

Chemical Reactions

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used, leading to the formation of oxidized products such as carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to produce reduced derivatives such as alcohols or amines.

  • Substitution: Nucleophilic substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Biological Activities

Research on tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate suggests potential biological activities due to its unique spirocyclic structure. These activities include:

  • Antimicrobial Properties: Preliminary studies indicate inhibition of bacterial and fungal growth.

  • Anticancer Activity: Investigations suggest potential effects on cancer cell lines, though further research is needed.

  • Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, which could have therapeutic implications.

Applications

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is primarily used as a synthetic intermediate in the development of complex organic compounds. Its applications extend into medicinal chemistry and materials science due to its versatile chemical transformations.

Key Applications:

  • Organic Synthesis: Used as a building block for complex molecules.

  • Medicinal Chemistry: Potential therapeutic applications due to its biological activities.

  • Materials Science: Utilized in the development of new materials.

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